molecular formula C20H29NO3 B4437285 ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate

ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate

Cat. No. B4437285
M. Wt: 331.4 g/mol
InChI Key: NXLLBBLJDWXMFM-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate, also known as IPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has also been shown to activate the JNK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate can induce apoptosis in cancer cells, inhibit angiogenesis, and prevent the aggregation of amyloid beta protein. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate in lab experiments is its low toxicity and high selectivity for cancer cells. However, one limitation is that the synthesis of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is complex and requires multiple steps, which can be time-consuming and costly.

Future Directions

There are several future directions for research on ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate. One direction is to study the potential of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to develop more efficient and cost-effective synthesis methods for ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate and its potential side effects.
In conclusion, ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate is a promising compound with potential therapeutic applications in various diseases. Its complex synthesis method and limited understanding of its mechanism of action present challenges for further research, but its low toxicity and high selectivity for cancer cells make it a promising candidate for future drug development.

Scientific Research Applications

Ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate has also been shown to have neuroprotective effects and can prevent the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease.

properties

IUPAC Name

ethyl 1-[3-(4-propan-2-ylphenyl)propanoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-4-24-20(23)18-11-13-21(14-12-18)19(22)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15,18H,4,7,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLLBBLJDWXMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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